

In-Depth Technical Guide to the Spectroscopic Data of Polygalasaponin LII

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Compound of Interest

Compound Name: Polygalasaponin LII

Cat. No.: B15137228

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Introduction

Polygalasaponin LII is a triterpenoid saponin isolated from the roots of *Polygala japonica* Houtt. Triterpenoid saponins are a diverse group of natural products known for their wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the spectroscopic data for **Polygalasaponin LII**, including detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The information presented herein is crucial for the identification, characterization, and further investigation of this compound for potential therapeutic applications.

Spectroscopic Data of Polygalasaponin LII

The structural elucidation of **Polygalasaponin LII** was achieved through extensive spectroscopic analysis, primarily utilizing 1D and 2D NMR spectroscopy and mass spectrometry.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formula of **Polygalasaponin LII**.

Ion	m/z	Molecular Formula
[M+Na] ⁺	1259.6082	C ₅₉ H ₉₂ O ₂₈ Na

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for **Polygalasaponin LII** were recorded in C₅D₅N. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹³C NMR Spectroscopic Data for **Polygalasaponin LII** (C₅D₅N, 125 MHz)

Position	δ_c (ppm)	Position	δ_c (ppm)
Aglycone	Glc		
1	39.1	1'	105.3
2	26.7	2'	75.5
3	89.2	3'	78.5
4	39.8	4'	71.8
5	56.4	5'	78.2
6	18.5	6'	62.9
7	33.3	Rha	
8	40.1	1''	101.8
9	47.4	2''	72.5
10	37.2	3''	72.7
11	24.0	4''	74.2
12	122.7	5''	69.8
13	144.3	6''	18.8
14	42.2	Xyl	
15	28.3	1'''	106.5
16	23.7	2'''	75.2
17	47.1	3'''	78.0
18	41.8	4'''	70.9
19	46.3	5'''	67.2
20	30.9	Api	
21	34.2	1''''	111.4
22	33.2	2''''	77.9

23	28.1	3 ^{''''}	80.5
24	17.0	4 ^{''''}	75.3
25	17.6	5 ^{''''}	64.3
26	17.7	p-Methoxycinnamoyl	
27	26.2	1 ^{'''''}	167.0
28	176.9	2 ^{'''''}	116.3
29	33.3	3 ^{'''''}	145.4
30	23.8	4 ^{'''''}	130.8
5 ^{'''''}	114.6		
6 ^{'''''}	161.8		
7 ^{'''''}	55.4		
Ten	Van		
1 ^{'''''}	166.8	1 ^{''''''}	166.9
2 ^{'''''}	121.8	2 ^{''''''}	123.4
3 ^{'''''}	147.9	3 ^{''''''}	147.8
4 ^{'''''}	153.2	4 ^{''''''}	152.0
5 ^{'''''}	139.7	5 ^{''''''}	116.9
6 ^{'''''}	125.2	6 ^{''''''}	125.5
7 ^{'''''}	145.8	7 ^{''''''}	145.6
8 ^{'''''}	116.1	8 ^{''''''}	116.0
OMe-3 ^{'''''}	56.4	OMe-3 ^{''''''}	56.3
OMe-4 ^{'''''}	56.6		

Table 2: ¹H NMR Spectroscopic Data for **Polygalasaponin LII** (C₅D₅N, 500 MHz)

Position	δ h (ppm, mult., J in Hz)	Position	δ h (ppm, mult., J in Hz)
Aglycone	Glc		
H-3	3.28 (dd, 11.5, 4.5)	H-1'	4.98 (d, 7.5)
H-12	5.49 (br s)	Rha	
H-23	1.08 (s)	H-1''	6.32 (br s)
H-24	0.81 (s)	H-6''	1.70 (d, 6.0)
H-25	0.95 (s)	Xyl	
H-26	1.01 (s)	H-1'''	5.12 (d, 7.5)
H-27	1.40 (s)	Api	
H-29	1.25 (s)	H-1''''	6.05 (d, 2.5)
H-30	0.98 (s)	p-Methoxycinnamoyl	
H-2''''	6.68 (d, 16.0)		
H-3''''	8.02 (d, 16.0)		
H-5''''	7.02 (d, 8.5)		
H-6''''	7.69 (d, 8.5)		
OMe-7''''	3.82 (s)		
Ten	Van		
H-2'''''	7.82 (d, 16.0)	H-2'''''	7.78 (d, 16.0)
H-3'''''	6.55 (d, 16.0)	H-3'''''	6.51 (d, 16.0)
H-6'''''	7.41 (s)	H-6'''''	7.38 (s)
H-8'''''	6.89 (d, 8.0)	H-8'''''	6.85 (d, 8.0)
OMe-3'''''	3.89 (s)	OMe-3'''''	3.88 (s)
OMe-4'''''	3.91 (s)		

Experimental Protocols

Isolation and Purification

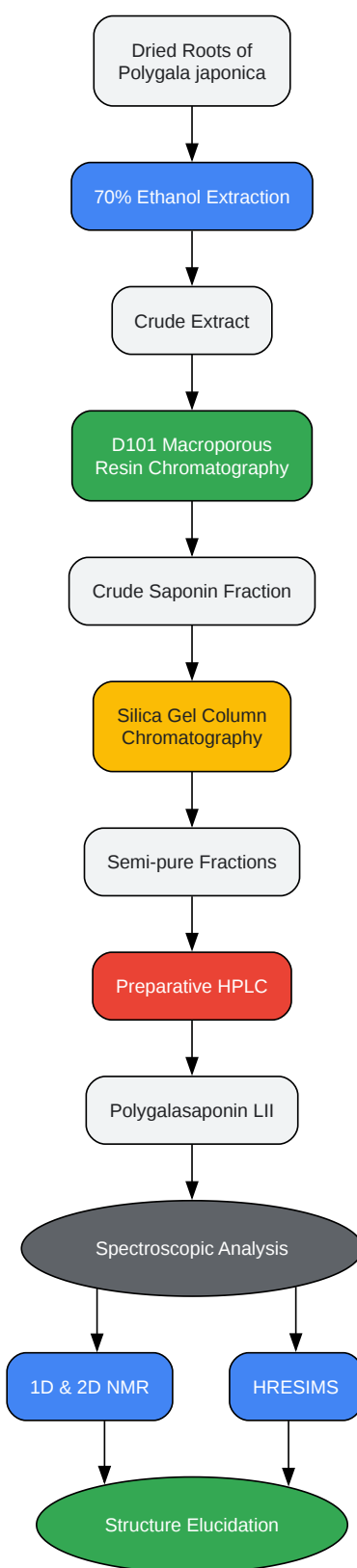
The dried and powdered roots of *Polygala japonica* were extracted with 70% ethanol. The resulting extract was concentrated and then subjected to a series of chromatographic techniques to isolate the individual saponins. The crude saponin fraction was obtained by chromatography over D101 macroporous resin. This fraction was then repeatedly chromatographed on silica gel columns and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure **Polygalasaponin LII**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra, along with 2D NMR experiments (COSY, HSQC, and HMBC), were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated pyridine ($\text{C}_5\text{D}_5\text{N}$), and tetramethylsilane (TMS) was used as the internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker Apex II FT-ICR mass spectrometer to determine the exact mass and molecular formula of the compound.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Polygalasaponin LII**.



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Caption: Isolation and Structure Elucidation Workflow for **Polygalasaponin LII**.

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